

An In-depth Technical Guide to 4-Methoxyphenylacetyl Chloride

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Compound of Interest

Compound Name: 4-Methoxyphenylacetyl chloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetyl chloride, with the IUPAC name 2-(4-methoxyphenyl)acetyl chloride, is a pivotal chemical intermediate in the fields of pharmaceutical and fine chemical synthesis.[1][2] Its utility stems from the reactive acyl chloride group, which allows for the facile introduction of the 4-methoxyphenylacetyl moiety into a wide array of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data relevant to research and development.

Chemical Structure and Identification

The structure of **4-Methoxyphenylacetyl chloride** consists of a phenyl ring substituted with a methoxy group at the para (4) position and an acetyl chloride group.

Chemical Structure:

Identifiers:

- IUPAC Name: 2-(4-methoxyphenyl)acetyl chloride[1]
- CAS Number: 4693-91-8[1]
- Molecular Formula: C₉H₉ClO₂[1]

- InChI Key: CXJOONIFSVSFAD-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **4-Methoxyphenylacetyl chloride** is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference(s)
Molecular Weight	184.62 g/mol	[1]
Appearance	Liquid	[3]
Density	1.208 g/mL at 25 °C	[3]
Boiling Point	143 °C at 10 mmHg	[3]
Flash Point	>110 °C (>230 °F)	
Refractive Index	1.54	[3]
¹ H NMR Spectrum	Data available on PubChem	[1]
IR Spectrum	Data available on PubChem	[1]
Raman Spectrum	Data available on PubChem	[1]
Purity	Typically ≥98%	
Sensitivity	Moisture sensitive	
GHS Hazard Statements	H314: Causes severe skin burns and eye damage	[1]

Synthesis of 4-Methoxyphenylacetyl Chloride

The most common laboratory and industrial synthesis of **4-Methoxyphenylacetyl chloride** involves the chlorination of 4-methoxyphenylacetic acid, typically using thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 4-Methoxyphenylacetic Acid

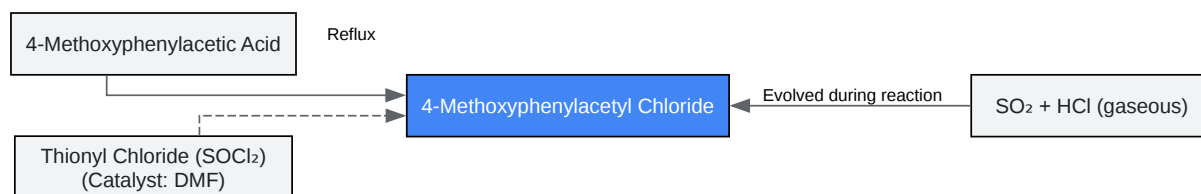
This protocol details the conversion of 4-methoxyphenylacetic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

- 4-methoxyphenylacetic acid
- Thionyl chloride (SOCl_2)
- Anhydrous benzene or other inert solvent (e.g., dichloromethane)
- Dimethylformamide (DMF) (catalytic amount)
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenylacetic acid (e.g., 0.1 mol, 16.62 g) in anhydrous benzene (e.g., 10 mL).^[3]
- Add a catalytic amount of dimethylformamide (e.g., one drop).^[4]
- Slowly add an excess of thionyl chloride (e.g., 0.2 mol, 14.6 mL) to the solution.^[3]
- Heat the reaction mixture to reflux (around 65 °C) and maintain for 1-4 hours.^{[3][4]} The reaction progress can be monitored by the cessation of gas (SO_2 and HCl) evolution.
- After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure.^{[3][4]}
- The resulting residue, **4-methoxyphenylacetyl chloride**, is often obtained in quantitative or high yield (e.g., 88%) and can be used in subsequent steps without further purification.^{[3][4]}



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Caption: Synthesis of **4-Methoxyphenylacetyl Chloride**.

Applications in Organic Synthesis

4-Methoxyphenylacetyl chloride is a versatile reagent for introducing the 4-methoxyphenylacetyl group into various molecules, primarily through nucleophilic acyl substitution reactions. Two key applications are Friedel-Crafts acylation and the formation of amides and esters.

Friedel-Crafts Acylation

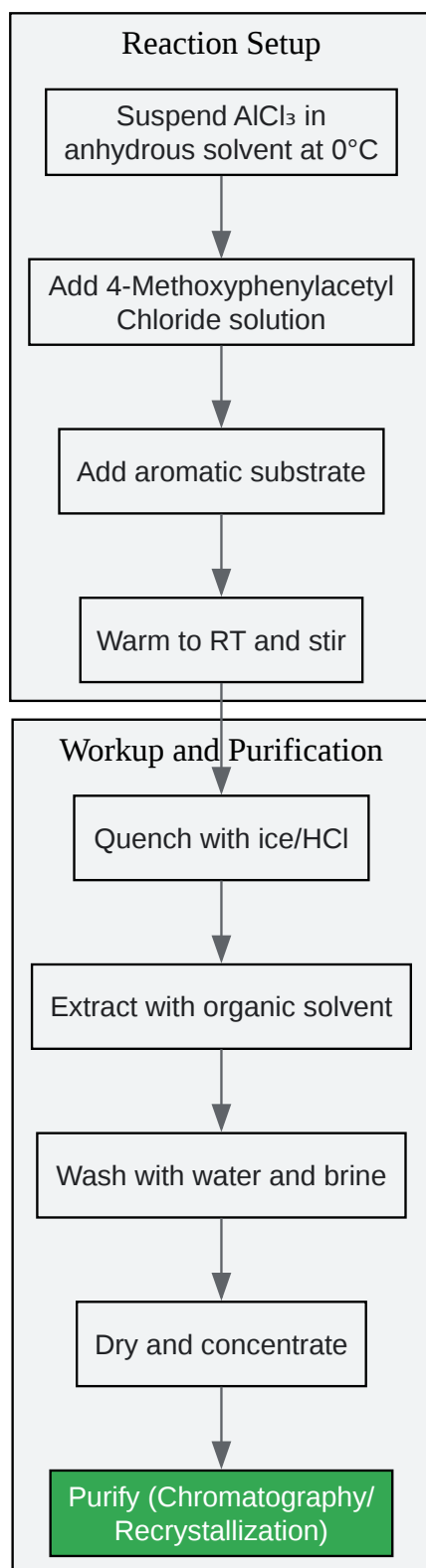
This reaction involves the acylation of an aromatic ring with **4-methoxyphenylacetyl chloride** in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone.

Materials:

- **4-Methoxyphenylacetyl chloride**
- Aromatic substrate (e.g., benzene, toluene)
- Aluminum chloride (AlCl₃)
- Anhydrous inert solvent (e.g., dichloromethane, carbon disulfide)
- Reaction vessel with a stirrer and dropping funnel
- Ice bath

Procedure:

- In a reaction vessel under an inert atmosphere, suspend aluminum chloride (1.1 equivalents) in the anhydrous solvent.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of **4-methoxyphenylacetyl chloride** (1.0 equivalent) in the same solvent to the stirred suspension.
- To this mixture, add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization.



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Caption: Experimental Workflow for Friedel-Crafts Acylation.

Amide and Ester Formation

4-Methoxyphenylacetyl chloride readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters, respectively. These reactions are fundamental in the synthesis of a wide range of biologically active molecules.

Materials:

- **4-Methoxyphenylacetyl chloride**
- Primary or secondary amine
- Anhydrous aprotic solvent (e.g., dichloromethane, THF)
- Tertiary amine base (e.g., triethylamine, pyridine)
- Ice bath

Procedure:

- Dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent in a reaction vessel.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **4-methoxyphenylacetyl chloride** (1.0 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
- Quench the reaction with water.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

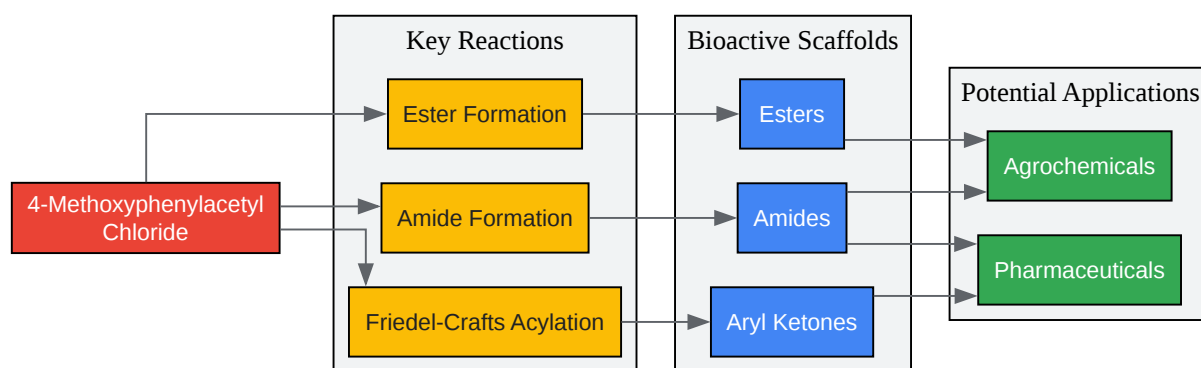
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified if necessary.

Role in Drug Development and Bioactive Molecule Synthesis

4-Methoxyphenylacetyl chloride serves as a key building block in the synthesis of various pharmaceutical compounds and other bioactive molecules. Its incorporation can influence the pharmacological properties of the final product. Examples of its use include the synthesis of:

- Higenamine: A cardiotonic agent found in certain plants.[3]
- Substituted spiro[4.5]decanes[3]
- 2,5-naphthyridines[3]
- (R)-(+)-nor-roefractine[3]

The diagram below illustrates the logical relationship of **4-methoxyphenylacetyl chloride** as a precursor in the synthesis of more complex, biologically active molecules.



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Caption: Role as a Building Block in Synthesis.

Conclusion

4-Methoxyphenylacetyl chloride is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe utilization in a research and development setting. The provided protocols offer a solid foundation for the synthesis and application of this important reagent.

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